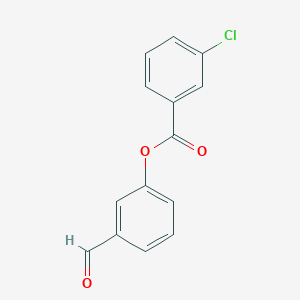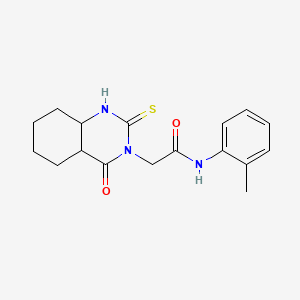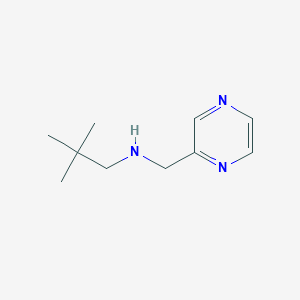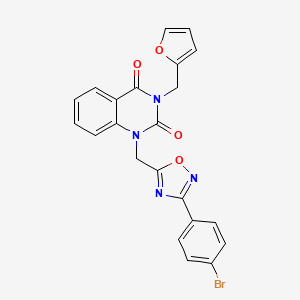
3-Formylphenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylphenyl 3-chlorobenzoate is a unique chemical compound with the empirical formula C14H9ClO3 . It has a molecular weight of 260.67 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The empirical formula is C14H9ClO3 and the molecular weight is 260.67 , but further details about its properties are not available.Applications De Recherche Scientifique
Optical Properties and Solid-State Emission
Research has shown that postfunctionalization of poly(3-hexylthiophene) with various functional groups, including formyl groups, can significantly impact the optical and photophysical properties of poly(thiophene)s. This leads to alterations in fluorescence yield and solid-state emission characteristics, which are crucial for applications in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Microbial Degradation of Chlorinated Compounds
Studies on microbial degradation of chlorinated compounds, including chlorobenzoates, have highlighted the complex metabolic pathways involved. Understanding these pathways is key for environmental remediation and biodegradation processes (Pieper, 2005).
Molecular Structure and Bioactivity
The molecular structure of chloro-phenyl compounds has been studied for their potential bioactivity. Investigations into the chemical structure, electronic properties, and bioactivity relationships are crucial for developing new therapeutic agents (Satheeshkumar et al., 2016).
Enhanced Resistance in Bacterial Enzymes
Research on bacterial enzymes, such as 2,3-dihydroxybiphenyl 1,2-dioxygenase, has demonstrated enhanced resistance to chlorinated compounds, including 3-chlorocatechol. This has implications for bioremediation and the treatment of polluted environments (Ohnishi et al., 2004).
Structural and Optical Properties in Polymer/Fullerene Films
The impact of chlorinated compounds on the structural and optical properties of polymer/fullerene films used in solar cells has been studied. This research is vital for the development of more efficient and stable organic solar cells (Erb et al., 2005).
Photolysis in Low-Temperature Conditions
Investigations into the photolysis of chloro-formyl compounds at low temperatures provide insights into the chemical reactions and product formations under specific conditions. This has relevance for understanding chemical processes in different environments (Nakane, Enyo, & Tomioka, 2004).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds from chlorobenzoates offers valuable insights for the pharmaceutical and chemical industries. This includes the development of new synthetic routes and compounds with potential therapeutic applications (Sharba et al., 2005).
Enhancement of Polythiophene Transistors
The role of chlorinated solvents in enhancing the mobility of polythiophene transistors has been studied, highlighting the importance of solvent choice in electronic device fabrication (Chang et al., 2004).
Propriétés
IUPAC Name |
(3-formylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHYGUPQGFVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2655587.png)



![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)



![1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2655605.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)
![4H-Cyclopenta-1,3-dioxol-4-amine, 6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-, (3aS,4R,6S,6aR)-](/img/structure/B2655609.png)
